Product packaging for ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate(Cat. No.:CAS No. 1706459-57-5)

ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate

Cat. No.: B2939412
CAS No.: 1706459-57-5
M. Wt: 188.61
InChI Key: ZNOPYJFEZLXRBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the Imidazole (B134444) Heterocycle in Contemporary Organic Synthesis and Medicinal Chemistry Research

The imidazole ring is a cornerstone of heterocyclic chemistry, largely due to its versatile chemical properties and its presence in a vast array of biologically significant molecules. sciencepublishinggroup.comnbinno.com As a five-membered aromatic heterocycle with two nitrogen atoms, it possesses a unique combination of stability, polarity, and amphoteric character, acting as both a weak acid and a weak base. nbinno.comnih.gov This functionality is crucial for its role in many biological processes. For instance, the imidazole side chain of the amino acid histidine is often found in the active sites of enzymes, where it participates in catalytic activity. nih.gov

In medicinal chemistry, the imidazole moiety is considered a "privileged structure" because it is a common feature in many compounds with a wide spectrum of pharmacological activities. nih.govmdpi.com Its ability to engage in hydrogen bonding and coordinate with metal ions makes it an effective scaffold for designing molecules that can interact with various biological targets. The therapeutic applications of imidazole-containing drugs are extensive, spanning antibacterial, antifungal, anticancer, and anti-inflammatory agents, among others. sciencepublishinggroup.comnih.govmdpi.com This broad utility has cemented the imidazole nucleus as a primary target in drug discovery and development programs.

Table 1: Examples of Imidazole-Based Therapeutic Agents

Drug Name Therapeutic Class
Metronidazole Antibacterial, Antiprotozoal
Ketoconazole Antifungal
Cimetidine Antihistamine (H2 receptor antagonist)
Losartan Antihypertensive

Classification and Structural Features of N-Substituted Imidazole Acetate (B1210297) Esters

N-substituted imidazole acetate esters are a specific class of compounds where an acetate ester group is linked to one of the nitrogen atoms of the imidazole ring. The general structure consists of the imidazole core, a methylene (B1212753) bridge (-CH2-), and a carboxyl group esterified with an alcohol.

The synthesis of these compounds, such as ethyl 2-(1H-imidazol-1-yl)acetate, is commonly achieved through the N-alkylation of imidazole with a haloacetate ester, like ethyl chloroacetate (B1199739), in the presence of a base. researchgate.netnih.gov This reaction provides a straightforward method for introducing the acetate ester moiety onto the imidazole ring.

The structural features of this class can be systematically varied at three main positions:

The Imidazole Ring: Substituents can be placed at the carbon positions (C2, C4, C5) of the imidazole ring. In the case of ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate, a chlorine atom is present at the C2 position.

The Ester Group: The alcohol portion of the ester can be varied (e.g., methyl, ethyl, tert-butyl), which can influence properties like solubility and reactivity. nih.gov

The Methylene Bridge: While less common, modifications to the linker between the nitrogen and the carbonyl group can also be explored.

These structural variations allow for the fine-tuning of the molecule's physicochemical properties.

Table 2: Structural Classification of Selected N-Substituted Imidazole Acetate Esters

Compound Name Imidazole Substitution Ester Group
Ethyl 2-(1H-imidazol-1-yl)acetate None Ethyl
This compound 2-chloro Ethyl
Tert-butyl 2-(1H-imidazol-1-yl)acetate None Tert-butyl
Ethyl 2-(2-methyl-1H-imidazol-1-yl)acetate 2-methyl Ethyl

Research Landscape and Emerging Academic Interests in Halogenated Imidazole Derivatives

The introduction of halogen atoms into organic molecules is a widely used strategy in medicinal chemistry to modulate a compound's biological activity and pharmacokinetic profile. Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity to target proteins.

In the context of imidazole derivatives, halogenation has been shown to be a promising approach for enhancing therapeutic effects. For example, studies have indicated that the introduction of chlorine atoms into certain imidazole-based structures can lead to improved antifungal and antibacterial properties. nih.gov The electron-withdrawing nature of halogens can alter the electronic distribution within the imidazole ring, which in turn can affect its interaction with biological macromolecules.

The specific placement of the halogen atom is also critical. For this compound, the chlorine is at the 2-position, a site that can be involved in crucial binding interactions. Research in this area focuses on synthesizing various halogenated analogues and evaluating how the type, number, and position of the halogen substituents impact their chemical properties and potential applications. While detailed research findings on this compound itself are not extensively documented in publicly available literature, the academic interest in halogenated imidazoles suggests that compounds of this class are valuable probes for structure-activity relationship studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9ClN2O2 B2939412 ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate CAS No. 1706459-57-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2-chloroimidazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-2-12-6(11)5-10-4-3-9-7(10)8/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOPYJFEZLXRBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CN=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Ethyl 2 2 Chloro 1h Imidazol 1 Yl Acetate and Structurally Analogous Imidazole Esters

Direct Synthetic Routes to N-Alkylated Imidazole (B134444) Esters

The most common and direct method for synthesizing imidazole esters is the N-alkylation of an imidazole ring with a haloacetate ester. ajgreenchem.com This reaction, typically an SN2 nucleophilic substitution, involves the deprotonation of the imidazole N-H by a base to form an imidazolide (B1226674) anion, which then attacks the electrophilic carbon of the haloacetate.

Optimization of N-Alkylation Reactions with Haloacetates

Optimizing the N-alkylation reaction is critical for achieving high yields and purity. Key parameters that influence the outcome include reagent stoichiometry, solvent choice, and the nature of the base employed.

The molar ratio of the imidazole, haloacetate, and base is a determining factor in the success of the N-alkylation. An excess of the alkylating agent, such as ethyl chloroacetate (B1199739), can lead to the formation of undesired quaternary imidazolium (B1220033) salts, reducing the yield of the target mono-alkylated product. Conversely, an insufficient amount of the alkylating agent will result in incomplete conversion of the starting imidazole.

In a typical procedure for the synthesis of imidazol-1-yl-acetic acid tert-butyl ester, a structural analog, researchers used a slight excess of the haloacetate (1.2 equivalents) and the base (1.4 equivalents) relative to the imidazole (1.0 equivalent) to drive the reaction to completion while minimizing side reactions. nih.govsemanticscholar.org The careful control of stoichiometry is thus essential for maximizing selectivity and yield. For unsymmetrical imidazoles, stoichiometry can also play a role in the regioselectivity of the alkylation, influencing which of the two ring nitrogens is functionalized. otago.ac.nz

The choice of solvent significantly affects the rate and efficiency of N-alkylation reactions. Polar aprotic solvents are generally preferred for SN2 reactions because they can solvate the cation of the base while not strongly solvating the nucleophilic anion, thus increasing its reactivity.

Dimethylformamide (DMF) is a highly effective solvent for this transformation, as it facilitates the dissolution of the imidazole and the base, promoting a homogeneous reaction mixture. sciforum.netnih.gov Studies have shown that in the synthesis of benzyl (B1604629) 2-(1H-imidazol-1-yl)acetate, using DMF as the solvent with potassium carbonate as the base resulted in a high yield of 88%. sciforum.net Other polar aprotic solvents like acetonitrile (B52724) (MeCN) and dimethyl sulfoxide (B87167) (DMSO) have also been successfully employed. researchgate.net The ability of these solvents to stabilize the charged transition state of the SN2 reaction contributes to accelerated reaction kinetics. ku.edu In contrast, polar protic solvents can form hydrogen bonds with the imidazole nitrogen, hindering its nucleophilic attack on the haloacetate and slowing the reaction rate. ku.edu

The following table, based on data for the synthesis of benzyl 2-(1H-imidazol-1-yl)acetate, illustrates the impact of solvent and base selection on product yield. sciforum.net

EntryBaseSolventYield (%)
1---DMF-
2---CH₃CN-
3K₂CO₃DMF88

The primary role of the base is to deprotonate the N-H of the imidazole ring, generating the nucleophilic imidazolide anion required for the alkylation reaction. researchgate.net The strength and solubility of the base are crucial considerations.

Inorganic Bases: Anhydrous potassium carbonate (K₂CO₃) is a widely used, cost-effective, and efficient inorganic base for this purpose. nih.govsciforum.netnih.gov Its moderate basicity is sufficient to deprotonate imidazole without causing significant side reactions. Other inorganic bases such as sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH) have also been reported for N-alkylation. researchgate.net Cesium carbonate is often noted for enhancing reaction rates, potentially due to the higher solubility of cesium salts and the increased nucleophilicity of the "freer" imidazolide anion. researchgate.net Solid-supported bases, like potassium hydroxide (B78521) on alumina (B75360) (KOH/Al₂O₃), have also been developed to facilitate easier product purification. ciac.jl.cn

Organic Bases: Organic bases, such as triethylamine (B128534) (Et₃N) and N,N-diisopropylethylamine (DIPEA), are also employed, particularly when milder conditions are required or when the reactants are sensitive to stronger inorganic bases. sciforum.net However, in some cases, organic bases may be less effective if their basicity is insufficient to fully deprotonate the imidazole, especially if the imidazole ring contains electron-withdrawing groups. lookchem.com

The table below summarizes various bases used in the N-alkylation of imidazoles.

Base TypeExamplesTypical SolventReference
Inorganic (Carbonates)K₂CO₃, Cs₂CO₃DMF, Ethyl Acetate (B1210297) sciforum.netresearchgate.net
Inorganic (Hydrides)NaHTHF, DMF researchgate.netbeilstein-journals.org
Inorganic (Solid-Supported)KOH/Al₂O₃Various ciac.jl.cn
Organic (Amines)Triethylamine, DIPEACH₂Cl₂ sciforum.net

Solvent-Free Synthesis Protocols for Imidazole-1-yl-acetates

In alignment with the principles of green chemistry, solvent-free synthesis protocols have been developed to minimize the use of hazardous organic solvents. ajgreenchem.com These methods offer advantages such as reduced waste, simpler work-up procedures, and often lower costs. asianpubs.org

For the synthesis of imidazole-1-yl-acetates, a solvent-free approach typically involves heating a mixture of the imidazole, a haloacetate ester, and a powdered inorganic base like potassium carbonate. ajgreenchem.com In one study, imidazole was reacted with tert-butyl chloroacetate in the presence of powdered potassium carbonate without any solvent, successfully producing the desired N-alkylated product. ajgreenchem.comajgreenchem.com Another approach utilizes solid-base catalysts, such as alkali-metal doped carbons, which can promote the N-alkylation of imidazole with alkyl halides under solvent-free conditions, sometimes enhanced by ultrasound irradiation. researchgate.netrsc.org These solventless reactions are highly efficient and environmentally friendly alternatives to traditional solvent-based methods. ajgreenchem.comrsc.org

One-Pot Synthetic Approaches to Imidazole Esters

One-pot syntheses, where multiple reaction steps are performed in the same vessel without isolating intermediates, are highly valued for their efficiency and resource conservation. researchgate.net While a direct one-pot synthesis starting from elemental precursors to a complex molecule like ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate is intricate, multi-component reactions (MCRs) to form the substituted imidazole ring are well-established. nih.govorganic-chemistry.org

Strategies for Regioselective Chlorination at the Imidazole C2 Position

Achieving regioselective chlorination at the C2 position of the imidazole ring is a critical step in the synthesis of the target compound. The C2 position is electronically distinct, but directing substitution exclusively to this site often requires specific strategies to overcome competing reactions at other positions (C4 and C5). Two primary approaches are employed: post-synthetic halogenation of a pre-formed imidazole core and the use of pre-functionalized 2-chloroimidazole building blocks.

This strategy involves the introduction of a chlorine atom onto an existing imidazole ring that already bears the desired N-alkyl acetate side chain or a precursor. Several methods have been developed to achieve C2-selective chlorination.

One effective method involves the deoxygenative chlorination of imidazole N-oxides. beilstein-journals.org In this approach, an N-oxide of a 2-unsubstituted imidazole is activated, facilitating nucleophilic attack by a chloride ion at the C2 position. A notable example is the use of oxalyl chloride as both the activating and chlorinating agent in a one-pot, solvent-free reaction, which proceeds rapidly at room temperature to afford 2-chloroimidazoles in excellent yields. beilstein-journals.org Another similar method utilizes tosyl chloride (TsCl) in the presence of a base like pyridine (B92270) to halogenate imidazole N-oxides, yielding the corresponding 2-chloro derivatives. researchgate.net The reaction proceeds through the O-acylation of the N-oxide, followed by a cine-substitution, where the chloride ion attacks the C2 position. researchgate.netbeilstein-journals.org

Direct chlorination of the imidazole ring can also be achieved using reagents like N-chlorosuccinimide (NCS), although selectivity can be an issue depending on the substrate and reaction conditions. For certain substrates, careful control of stoichiometry and temperature is necessary to favor C2 chlorination over other positions.

MethodChlorinating AgentSubstrateKey ConditionsYield (%)Reference
Deoxygenative ChlorinationOxalyl Chloride / TriethylamineImidazole N-oxidesSolvent-free, Room Temp, 10 min83–95% beilstein-journals.org
Deoxygenative HalogenationTosyl Chloride (TsCl) / PyridineImidazole N-oxidesReflux in THF, 1 hr~80% researchgate.net
Direct ChlorinationN-Chlorosuccinimide (NCS)2-Substituted ImidazolesVaries with substrateModerate

An alternative and often more direct strategy is to begin with a 2-chloroimidazole core and subsequently introduce the ethyl acetate moiety at the N1 position. This approach circumvents potential issues with regioselectivity during the chlorination step. The key reaction is the N-alkylation of 2-chloroimidazole with a suitable electrophile, such as ethyl chloroacetate. researchgate.netnih.gov

The reaction is typically performed under basic conditions to deprotonate the imidazole nitrogen, thereby generating a more potent nucleophile. A variety of bases and solvents can be employed to optimize the reaction, with common choices including potassium carbonate (K₂CO₃) in solvents like dimethylformamide (DMF) or ethyl acetate. sciforum.netbeilstein-journals.org The selection of the base and solvent system is critical to ensure high yields and prevent side reactions. This method provides a reliable and scalable route to the desired product. researchgate.net

The regioselectivity of halogenation at the C2 position is governed by the electronic properties of the imidazole ring and the reaction mechanism. In its neutral form, the imidazole ring is an electron-rich heterocycle, but the C2 position is flanked by two nitrogen atoms, making it the most electron-deficient carbon and susceptible to nucleophilic attack under certain conditions.

In the deoxygenative halogenation of imidazole N-oxides, the initial activation of the N-oxide oxygen (e.g., by acylation with tosyl chloride or oxalyl chloride) creates a highly electrophilic intermediate. researchgate.netbeilstein-journals.org This activation facilitates a cine-substitution mechanism. The nucleophilic chloride ion attacks the C2 position, leading to the cleavage of the N-O bond and subsequent elimination to restore aromaticity, resulting in the 2-chloroimidazole product. beilstein-journals.org This pathway is highly specific for the C2 position and is a powerful tool for regioselective synthesis.

For direct electrophilic halogenation, the outcome is influenced by the protonation state of the ring. Under neutral or basic conditions, the C5 position is often the most nucleophilic. However, under acidic conditions, the formation of an imidazolium cation deactivates the ring towards electrophilic attack. The choice of halogenating agent and the presence of directing groups on the ring are therefore crucial for achieving C2 selectivity. nih.gov

Esterification and Transesterification Techniques for this compound

The introduction of the ethyl ester group is a pivotal step in the synthesis. This can be accomplished either by direct N-alkylation with an ethyl ester-containing reagent, classical esterification of the corresponding carboxylic acid, or by transesterification from another ester.

The most convergent approach is the direct N-alkylation of 2-chloroimidazole with ethyl chloroacetate, as described in section 2.2.2. nih.gov This one-step reaction forms the N-C bond and incorporates the complete side chain simultaneously. Studies on analogous systems, such as the alkylation of imidazole with tert-butyl chloroacetate, have shown that bases like potassium carbonate in solvents such as ethyl acetate at reflux are effective, yielding the desired product in good yields. beilstein-journals.orgnih.govsemanticscholar.org

Alternatively, if the synthesis proceeds via the carboxylic acid intermediate, 2-(2-chloro-1H-imidazol-1-yl)acetic acid, a classical Fischer esterification can be performed. This involves reacting the acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid) with heating to drive the equilibrium towards the ethyl ester product.

Transesterification offers another route, where a different ester, such as a methyl or tert-butyl ester, is converted to the ethyl ester. masterorganicchemistry.comwikipedia.org This reaction involves treating the starting ester with ethanol under either acidic or basic catalysis. wikipedia.org For instance, sodium ethoxide in ethanol can be used for base-catalyzed transesterification. Acid-catalyzed transesterification is also common and follows a mechanism similar to Fischer esterification. masterorganicchemistry.com Imidazole-based catalysts, such as certain ionic liquids, have also been shown to effectively promote transesterification reactions. rsc.orgresearchgate.net

MethodReactantsReagents/ConditionsOutcomeReference
Direct N-Alkylation2-Chloroimidazole + Ethyl ChloroacetateK₂CO₃, DMF or Ethyl Acetate, RefluxThis compound nih.govsciforum.net
Fischer Esterification2-(2-chloro-1H-imidazol-1-yl)acetic acid + EthanolH₂SO₄ (catalytic), RefluxThis compoundGeneral Method
TransesterificationMthis compound + EthanolNaOEt (catalytic) or H⁺ (catalytic)This compound masterorganicchemistry.comwikipedia.org

Innovative Approaches in Imidazole Synthesis Applicable to this Class

Modern synthetic chemistry seeks to improve reaction efficiency, reduce waste, and shorten synthesis times. For the synthesis of imidazole-containing compounds, several innovative techniques have been developed, with microwave-assisted organic synthesis being particularly prominent.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the synthesis of heterocyclic compounds like imidazoles. researchgate.net Compared to conventional heating methods, MAOS often leads to dramatic reductions in reaction times (from hours to minutes), improved product yields, and higher purity due to minimized side product formation. nih.gov

This technology is applicable to several steps in the synthesis of imidazole esters. For instance, the formation of the imidazole ring itself via multicomponent reactions (e.g., condensation of a 1,2-diketone, an aldehyde, an amine, and ammonium (B1175870) acetate) can be significantly expedited under microwave irradiation. nih.govorganic-chemistry.org These reactions are often performed under solvent-free conditions or in green solvents, further enhancing the environmental friendliness of the protocol. nih.gov The N-alkylation step to introduce the acetate moiety can also benefit from microwave heating, leading to faster conversions and cleaner reaction profiles. The rapid and efficient heating provided by microwaves ensures a uniform temperature distribution, which can be critical for controlling selectivity and preventing decomposition. researchgate.net

Reaction TypeHeating MethodTypical Reaction TimeTypical YieldKey AdvantageReference
Multicomponent Imidazole SynthesisConventional12-24 hours60-80%Standard, well-established nih.gov
Multicomponent Imidazole SynthesisMicrowave (MAOS)8-16 minutes>80%Drastic time reduction, higher yield researchgate.net
N-AlkylationConventional6-10 hours70-85%Controlled, scalable nih.gov
N-AlkylationMicrowave (MAOS)15-30 minutesOften >90%Speed, improved efficiency nih.gov

Transition Metal-Catalyzed Cyclization and Coupling Reactions

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including imidazole derivatives. These methods often provide milder reaction conditions, higher yields, and greater functional group tolerance compared to traditional synthetic routes. For the synthesis of this compound and its analogs, several transition metal-catalyzed approaches, such as cyclization and cross-coupling reactions, are of significant interest.

Copper-catalyzed reactions, for instance, have been effectively employed in the formation of the imidazole ring. These reactions can proceed through various mechanisms, including C-N bond formation followed by intramolecular cyclization. While direct synthesis of the target molecule using this method is not extensively documented in readily available literature, the principles can be applied to the synthesis of the core imidazole structure, which can then be further functionalized.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, represent a powerful tool for the functionalization of pre-formed haloimidazole scaffolds. acs.orgresearchgate.net An efficient protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of unprotected haloimidazoles has been reported, allowing for the synthesis of a wide array of functionalized imidazole derivatives in good to excellent yields under relatively mild conditions. acs.orgresearchgate.net This methodology is particularly relevant for creating structurally analogous imidazole esters by coupling various boronic acids with a suitable haloimidazole ester precursor.

The following table summarizes representative transition metal-catalyzed reactions that can be adapted for the synthesis of functionalized imidazole esters.

Catalyst/ReagentsReactantsProduct TypeYield (%)Reference
PdCl₂(dppf)·CH₂Cl₂, K₂CO₃Quinoline/Naphthalene boronic acid, 3-Chlorophenylboronic acidEster derivatives for SAR optimizationNot specified nih.gov
Pd₂(dba)₃, Xantphos, Cs₂CO₃2-Bromo-isonicotinonitrile, Ugi-adductDiastereomeric mixture of functionalized heterocyclesNot specified nih.gov
Cu(OAc)₂Aryl isothiocyanate, PropargylamineBenzimidazo[2,1-b]thiazoline derivativesGood to excellent richmond.edu

This table presents examples of transition metal-catalyzed reactions that, while not directly producing this compound, illustrate the potential of these methods for synthesizing structurally similar and functionalized imidazole derivatives.

Green Chemistry Principles: Atom Economy and Waste Minimization in Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign processes. nih.gov Key among these principles are atom economy and waste minimization, which are critical for the sustainable production of chemicals. jocpr.comrsc.org

Atom Economy: This principle, developed by Barry Trost, emphasizes the design of synthetic methods that maximize the incorporation of all materials used in the process into the final product. nih.gov Addition and cycloaddition reactions are inherently atom-economical as they incorporate all atoms of the reactants into the product. nih.gov In the context of synthesizing imidazole esters, methodologies that proceed via addition or condensation pathways with minimal generation of byproducts are preferred. For instance, a one-pot, three-component synthesis of substituted imidazoles from a diketone, an aldehyde, and ammonium acetate is a classic example of an atom-economical reaction.

Waste Minimization: The reduction of waste is a cornerstone of green chemistry. This can be achieved through various strategies, including the use of catalytic reactions over stoichiometric ones, the selection of greener solvents, and the design of processes that minimize the formation of byproducts. The "E-factor" (environmental factor), which is the ratio of the mass of waste to the mass of product, is a useful metric for quantifying the environmental impact of a chemical process. nih.gov For fine chemicals and pharmaceuticals, the E-factor can be significantly high, often between 5 and 100. nih.gov

In the synthesis of imidazol-1-yl-acetic acid hydrochloride, a key intermediate for zoledronic acid, a practical two-step synthesis has been reported that avoids an aqueous hydrolysis step, thereby eliminating the need for water evaporation and the use of environmentally harmful hydrochloric acid. nih.gov Another approach describes a solvent-free synthesis for the same intermediate, further reducing the environmental footprint of the process. ajgreenchem.com

The following table highlights strategies for incorporating green chemistry principles into the synthesis of imidazole esters.

Green Chemistry PrincipleStrategyApplication in Imidazole Ester SynthesisPotential Benefits
Atom Economy Utilize addition and multicomponent reactions.One-pot synthesis of the imidazole core from readily available starting materials.High efficiency, reduced raw material consumption, and minimal byproduct formation.
Waste Minimization Employ catalytic instead of stoichiometric reagents.Use of transition metal catalysts for cyclization and coupling reactions.Reduced inorganic salt waste, potential for catalyst recycling.
Waste Minimization Select environmentally benign solvents.Use of solvents like ethyl acetate or solvent-free conditions.Reduced solvent waste and toxicity. nih.govajgreenchem.com
Waste Minimization Design processes to avoid complex work-up and purification steps.Development of synthetic routes that yield the product in high purity directly from the reaction mixture.Reduced use of extraction solvents and chromatography materials.

By embracing these advanced synthetic methodologies, the production of this compound and its analogs can be achieved with greater efficiency and a reduced environmental impact, aligning with the goals of sustainable chemical manufacturing.

Mechanistic Organic Chemistry and Reactivity Profiles of Ethyl 2 2 Chloro 1h Imidazol 1 Yl Acetate

Nucleophilic Substitution Reactions on the Imidazole (B134444) Ring System

The imidazole ring in ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate is an electron-rich heterocyclic system, making it susceptible to various substitution reactions. The presence of nitrogen atoms and a chloro substituent significantly influences its reactivity.

Reactivity at the Imidazole Nitrogens (N1 and N3)

The imidazole ring contains two nitrogen atoms, N1 and N3. nih.gov In the case of this compound, the N1 position is already substituted with the ethyl acetate (B1210297) group. The remaining nitrogen, N3, possesses a lone pair of electrons and can act as a nucleophile or a base.

Influence of the C2 Chloro Substituent on Ring Reactivity

The chloro group at the C2 position is an important functional group that significantly directs the reactivity of the imidazole ring. As an electron-withdrawing group, it deactivates the ring towards electrophilic substitution. Conversely, it activates the C2 position for nucleophilic substitution reactions. The general reactivity trends of imidazole show that the C5 position is highly reactive toward electrophilic substitution, while the C2 position has the most acidic C-H bond. nih.gov

The electron-withdrawing nature of the chloro group, combined with the inherent electronic properties of the imidazole ring, makes the C2 carbon atom electrophilic and thus a prime target for nucleophiles.

Halogen Displacement Reactions (SNAr and other pathways)

The chloro substituent at the C2 position can be displaced by various nucleophiles. A more reactive halogen can displace a less reactive halogen from a solution. savemyexams.comsavemyexams.com The reactivity of halogens as leaving groups in nucleophilic aromatic substitution (SNAr) reactions generally follows the trend I > Br > Cl > F, which is the reverse of their electronegativity.

Displacement reactions can be used to determine the relative reactivity of halogen elements. youtube.com These reactions are redox reactions where a more reactive halogen displaces a less reactive one from its compound. rsc.org The mechanism of this displacement often involves a nucleophilic attack on the carbon atom bearing the halogen, leading to the formation of a Meisenheimer-type intermediate, followed by the departure of the chloride ion. The stability of this intermediate is influenced by the electron-withdrawing groups attached to the ring.

Chemical Transformations of the Ethyl Acetate Side Chain

The ethyl acetate side chain attached at the N1 position of the imidazole ring offers additional sites for chemical modification, primarily centered around the ester functional group.

Hydrolysis and Saponification of the Ester Group

The ester group of this compound can undergo hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-(2-chloro-1H-imidazol-1-yl)acetic acid.

Acid-Catalyzed Hydrolysis : In the presence of a strong acid and water, the ester is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. This is a reversible process, and the equilibrium can be shifted towards the products by using a large excess of water.

Base-Catalyzed Hydrolysis (Saponification) : Treatment with a base, such as sodium hydroxide (B78521), results in an irreversible saponification reaction. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture yields the carboxylic acid.

The synthesis of imidazol-1-yl-acetic acid, a related compound, can be achieved through the hydrolysis of its ester precursor. sciforum.net For instance, benzyl (B1604629) 2-(1H-imidazol-1-yl)acetate can be hydrolyzed under acidic conditions using HCl to produce imidazol-1-yl-acetic acid. sciforum.net Similarly, the hydrolysis of tert-butyl esters of imidazole-1-yl-acetic acid can be carried out in water. ajgreenchem.comajgreenchem.com

Interactive Data Table: Conditions for Hydrolysis of Imidazole Acetate Esters
Ester PrecursorReagentsProductReference
Benzyl 2-(1H-imidazol-1-yl)acetateHCl (aq)Imidazol-1-yl-acetic acid sciforum.net
tert-Butyl 2-(1H-imidazol-1-yl)acetateWaterImidazol-1-yl-acetic acid ajgreenchem.comajgreenchem.com
Benzyl 2-(1H-imidazol-1-yl)acetate10% Pd/C or 10% HClImidazol-1-yl-acetic acid nih.govsemanticscholar.org
Methyl 2-(1H-imidazol-1-yl)acetateHydrolysisImidazol-1-yl-acetic acid nih.govsemanticscholar.org

Reduction Reactions to Alcohols and Amines

The ester functionality of the ethyl acetate side chain can be reduced to either an alcohol or an amine, depending on the reducing agent and reaction conditions.

Reduction to Alcohols : Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester group to a primary alcohol, 2-(2-chloro-1H-imidazol-1-yl)ethanol. This reaction proceeds via the formation of an aldehyde intermediate, which is further reduced to the alcohol.

Reduction to Amines : While direct reduction of esters to amines is not a standard transformation, it can be achieved through a multi-step process. The ester can first be converted to an amide by reaction with an amine, followed by reduction of the amide to the corresponding amine using a reagent like LiAlH₄.

Oxidation Reactions of the Side Chain

The this compound molecule possesses a side chain at the N-1 position, -(CH₂CO₂Et), which presents sites susceptible to oxidation, although specific studies on this compound are not extensively documented. The reactivity of the side chain is largely dictated by the methylene (B1212753) (-CH₂-) group adjacent to the imidazole ring and the ester functionality.

Oxidation of the α-methylene group could potentially lead to the formation of a carbonyl group, yielding an oxalate (B1200264) derivative. This transformation would require strong oxidizing agents and is often challenging without affecting the imidazole ring itself. The stability of the imidazole core to oxidation is considerable, but aggressive conditions could lead to ring-opening.

Alternatively, reactions could target the ester portion of the side chain. Hydrolysis of the ester to the corresponding carboxylic acid, 2-(2-chloro-1H-imidazol-1-yl)acetic acid, is a more common transformation, typically achieved under acidic or basic conditions rather than direct oxidation. However, oxidative cleavage of the ester group is theoretically possible under specific, powerful oxidative conditions, though this is a less common synthetic route.

The following table outlines hypothetical oxidation reactions of the side chain, based on general principles of organic chemistry, as direct experimental data for this specific compound is limited.

Oxidizing AgentPotential Reaction SitePredicted ProductNotes
Potassium permanganate (B83412) (KMnO₄) / Strong Oxidantsα-Methylene (-CH₂-) groupEthyl 2-(2-chloro-1H-imidazol-1-yl)-2-oxoacetateThis reaction is challenging due to the potential for over-oxidation or degradation of the imidazole ring. Reaction conditions would need to be carefully controlled.
Selenium dioxide (SeO₂)α-Methylene (-CH₂-) groupEthyl 2-(2-chloro-1H-imidazol-1-yl)-2-oxoacetateSeO₂ is a classic reagent for the oxidation of α-methylene groups adjacent to carbonyls or aromatic rings.
Ozone (O₃) followed by reductive/oxidative workupImidazole Ring C=C bondsRing-opened productsOzonolysis would likely disrupt the aromaticity of the imidazole core, leading to cleavage of the ring rather than selective side-chain oxidation.

Electrophilic Aromatic Substitution on the Imidazole Ring

The imidazole ring is an aromatic heterocycle that can undergo electrophilic aromatic substitution (EAS). msu.edu The regioselectivity of this reaction on this compound is governed by the electronic effects of its substituents: the 2-chloro group and the N-1-ethyl acetate group.

The general mechanism for EAS involves the attack of an electrophile (E⁺) on the π-electron system of the imidazole ring to form a resonance-stabilized cationic intermediate, known as a σ-complex or arenium ion. libretexts.org A subsequent deprotonation step restores the aromaticity of the ring. libretexts.org

Directing Effects of Substituents:

N-1-Ethyl Acetate Group: This group is electron-withdrawing due to the inductive effect of the ester functionality. This effect reduces the electron density of the imidazole ring, further deactivating it towards electrophilic attack.

Given these effects, the imidazole ring in this compound is significantly deactivated. Electrophilic substitution, if it occurs, would be expected primarily at the C-4 or C-5 positions, as the C-2 position is already substituted. The substitution at C-5 is generally favored over C-4 in many 1,2-disubstituted imidazoles.

The table below summarizes the predicted outcomes for common electrophilic aromatic substitution reactions.

ReactionReagentsElectrophile (E⁺)Predicted Major Product(s)
NitrationHNO₃ / H₂SO₄NO₂⁺Ethyl 2-(2-chloro-5-nitro-1H-imidazol-1-yl)acetate
Halogenation (Bromination)Br₂ / FeBr₃Br⁺Ethyl 2-(5-bromo-2-chloro-1H-imidazol-1-yl)acetate
SulfonationFuming H₂SO₄SO₃Ethyl 2-(2-chloro-5-(sulfo)-1H-imidazol-1-yl)acetate
Friedel-Crafts AlkylationR-Cl / AlCl₃R⁺Generally unsuccessful due to strong deactivation of the ring and potential for N-alkylation side reactions.
Friedel-Crafts AcylationRCOCl / AlCl₃RCO⁺Generally unsuccessful due to strong deactivation of the ring; the Lewis acid catalyst can complex with the nitrogen atoms. msu.edu

Cycloaddition and Annulation Reactions Involving the Imidazole Core

The imidazole core can participate in cycloaddition and annulation reactions to form fused heterocyclic systems. These reactions expand the structural diversity of imidazole derivatives, providing access to complex polycyclic architectures. For this compound, the imidazole ring can act as a dienophile or participate in other pericyclic reactions.

One common type is the [4+2] cycloaddition (Diels-Alder reaction), where a diene reacts with a dienophile. While the imidazole ring itself is not a classic diene or dienophile, derivatives can be designed to participate. For instance, annulation reactions can be achieved through transition-metal-catalyzed C-H activation, coupling the imidazole with unsaturated partners like alkynes or maleimides to build new rings. researchgate.net

[3+2] annulation reactions are also prevalent for five-membered heterocycles. chim.it These reactions involve a three-atom component reacting with a two-atom component. For example, the imidazole ring could react with a 1,3-dipole, or a derivative could be transformed into a dipolar species itself to react with a dipolarophile.

The 2-chloro substituent can be a useful handle for such transformations, potentially participating in cross-coupling reactions to introduce a reactive group that subsequently undergoes an intramolecular annulation.

The following table details potential cycloaddition and annulation reactions involving the imidazole core of the title compound.

Reaction TypeReactant PartnerPotential Product ClassCatalyst/Conditions
[4+2] AnnulationN-Substituted MaleimidesImidazo-fused polyheterocyclesRuthenium(II) or Rhodium(III) catalysis via C-H activation at C-5. researchgate.net
[4+2] AnnulationAlkynesImidazo[2,1-a]isoquinolines or related fused systemsTransition metal catalysis (e.g., Rh, Ru, Co) involving C-H/N-H annulation. researchgate.net
[3+2] AnnulationNitroalkenesNitro-substituted fused imidazolesCopper(I)-mediated oxidative annulation. chim.it
1,3-Dipolar CycloadditionAzides (R-N₃)Fused triazolo-imidazole systemsThermal or metal-catalyzed conditions.

Coordination Chemistry and Ligand Properties of the Imidazole Moiety

The imidazole ring is a fundamental and versatile ligand in coordination chemistry, capable of binding to a wide range of metal ions. rsc.org this compound can act as a ligand, with its coordination behavior influenced by its specific substituents.

The primary coordination site on the imidazole ring is the sp²-hybridized imine nitrogen at the N-3 position, which possesses a lone pair of electrons available for donation to a metal center. nih.gov This makes the molecule a potent σ-donor. nih.gov

The electronic properties of the ligand are modulated by its substituents:

2-Chloro Group: The electron-withdrawing nature of the chloro group decreases the basicity of the N-3 nitrogen, thereby weakening its σ-donor capability compared to an unsubstituted imidazole.

N-1-Ethyl Acetate Group: This group is also electron-withdrawing, further reducing the electron-donating ability of the N-3 nitrogen.

Despite this electronic deactivation, the N-3 nitrogen remains a viable coordination site. Furthermore, the ethyl acetate side chain introduces the possibility of bidentate chelation. The carbonyl oxygen of the ester group could act as a second donor atom, coordinating to the metal center along with the N-3 nitrogen to form a stable five-membered chelate ring. This would classify the molecule as a bidentate N,O-ligand. The actual coordination mode (monodentate vs. bidentate) would depend on the nature of the metal ion, the counter-ion, and the reaction conditions.

The table below summarizes the key ligand properties of this compound.

PropertyDescription
Primary Donor AtomN-3 (imine nitrogen) of the imidazole ring.
Potential Secondary Donor AtomCarbonyl oxygen of the ethyl acetate side chain.
Potential Coordination Mode(s)Monodentate (via N-3) or Bidentate (via N-3 and carbonyl O).
Ligand ClassNeutral σ-donor ligand. Classified as a hard ligand in HSAB theory.
Electronic EffectsThe 2-chloro and N-1-ethyl acetate groups are electron-withdrawing, reducing the Lewis basicity of the N-3 donor atom.
Steric EffectsThe N-1 side chain may introduce some steric hindrance around the N-3 coordination site, influencing the geometry of the resulting metal complex.

Derivatization Strategies and Functional Group Interconversions of Ethyl 2 2 Chloro 1h Imidazol 1 Yl Acetate

Chemical Modifications at the Imidazole (B134444) Nitrogen (N1-Alkylation/Acylation)

The imidazole ring of the title compound is already substituted at the N1 position with an ethyl acetate (B1210297) group. Further reaction at the N3 nitrogen can lead to the formation of 1,3-disubstituted imidazolium (B1220033) salts. These ionic compounds are of interest for their applications as ionic liquids and precursors to N-heterocyclic carbenes (NHCs).

The quaternization of the N3 position is typically achieved by reacting the N1-substituted imidazole with an alkylating or acylating agent. For instance, treatment with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or sulfates (e.g., dimethyl sulfate) can yield the corresponding 1,3-dialkylimidazolium salts. researchgate.netrsc.org The reaction generally proceeds by nucleophilic attack of the sp2-hybridized N3 nitrogen on the electrophilic carbon of the alkylating agent. Microwave activation has been shown to increase the rate of such N-alkylation reactions. researchgate.net

Table 1: Examples of N3-Alkylation of N1-Substituted Imidazoles

N1-Substituted Imidazole Alkylating Agent Product Reference
1-Methylimidazole Ethyl Bromide 1-Ethyl-3-methylimidazolium bromide researchgate.net
1-Butylimidazole Benzyl Chloride 1-Butyl-3-benzylimidazolium chloride researchgate.net

This table presents generalized examples of N3-alkylation on N1-substituted imidazoles to illustrate the formation of imidazolium salts, a reaction applicable to ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate.

Diversification at the Imidazole Carbon Positions (C2, C4, C5)

With the C2 position occupied by a chlorine atom, the C4 and C5 positions of the imidazole ring are prime targets for further functionalization. A common strategy to introduce substituents at these positions is through metallation, specifically lithiation, followed by quenching with an appropriate electrophile.

To achieve regioselective functionalization, the imidazole ring often requires a protecting group at the N1 position and a directing group. In the case of this compound, the existing chloro and ethyl acetate groups influence the acidity of the C4 and C5 protons. Deprotonation at the C5 position can be achieved using a strong base like n-butyllithium, creating a lithiated intermediate that can react with various electrophiles. researchgate.net For example, quenching this intermediate with alkyl halides, aldehydes, ketones, or carbon dioxide would introduce alkyl, hydroxyalkyl, or carboxyl groups at the C5 position, respectively. researchgate.netnih.gov

The chlorine atom at the C2 position is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks. wikipedia.orgmdpi.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples the 2-chloroimidazole derivative with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is highly versatile for forming biaryl or vinyl-substituted imidazoles. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetallation with the boronic acid and reductive elimination to yield the coupled product. nih.govorganic-chemistry.org A variety of palladium catalysts and ligands can be employed to optimize the reaction for nitrogen-rich heterocycles. nih.govmdpi.com

Sonogashira Coupling: The Sonogashira coupling reaction facilitates the formation of a C-C bond between the C2 position of the imidazole ring and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically co-catalyzed by palladium and copper salts and requires a base, often an amine that can also serve as the solvent. wikipedia.orgresearchgate.net The reaction is valuable for synthesizing alkynyl-substituted imidazoles, which are important precursors for more complex structures.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the 2-chloroimidazole with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org This reaction results in the formation of a substituted alkene, where a new C-C bond is formed between the C2 of the imidazole and one of the sp2 carbons of the alkene. wikipedia.orglibretexts.org The Heck reaction is a powerful tool for the vinylation of heterocyclic halides.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions on 2-Chloroimidazoles

Reaction Name Coupling Partner Catalyst System (Typical) Product Type
Suzuki-Miyaura R-B(OH)₂ (Boronic acid) Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) 2-Aryl/Vinyl-imidazole
Sonogashira R-C≡CH (Terminal alkyne) Pd(II) complex (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), Amine base 2-Alkynyl-imidazole

This table summarizes common palladium-catalyzed reactions applicable to the C2-chloro position of the target compound.

Transformations of the Ethyl Acetate Moiety

The ethyl acetate group at the N1 position is amenable to various chemical transformations, providing another avenue for derivatization.

The ester functional group can be readily converted into a carbohydrazide (B1668358) (or acetohydrazide) by reacting it with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in an alcoholic solvent like ethanol (B145695). researchgate.netnih.govnih.gov This reaction, known as hydrazinolysis, proceeds via nucleophilic acyl substitution.

The resulting 2-(2-chloro-1H-imidazol-1-yl)acetohydrazide is a valuable intermediate. mdpi.com The terminal -NH₂ group of the hydrazide is nucleophilic and can undergo condensation reactions with various electrophiles, such as aldehydes and ketones, to form hydrazones. researchgate.net These hydrazone derivatives can be further cyclized to generate a wide range of heterocyclic systems, including pyrazoles, oxadiazoles, and triazoles. mdpi.com

Table 3: Synthesis and Subsequent Reactions of Acetohydrazides

Starting Material Reagent Intermediate/Product Reaction Type
This compound Hydrazine Hydrate 2-(2-chloro-1H-imidazol-1-yl)acetohydrazide Hydrazinolysis
2-(2-chloro-1H-imidazol-1-yl)acetohydrazide Aromatic Aldehyde (Ar-CHO) N'-Arylmethylene-2-(2-chloro-1H-imidazol-1-yl)acetohydrazide (Hydrazone) Condensation

This table outlines the conversion of the ethyl acetate moiety to a hydrazide and its subsequent derivatization, a key strategy for molecular diversification.

The ethyl acetate moiety can also be converted into a variety of amides. This can be achieved through direct aminolysis by heating the ester with a primary or secondary amine, although this method often requires harsh conditions. A more common and milder approach involves a two-step process: first, the ester is hydrolyzed to the corresponding carboxylic acid, 2-(2-chloro-1H-imidazol-1-yl)acetic acid, under acidic or basic conditions. nih.govsciforum.net Subsequently, the carboxylic acid is coupled with a desired amine using a standard coupling reagent (e.g., DCC, EDC, HATU) to form the amide bond. jyoungpharm.orgbanglajol.info

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov This acyl chloride can then react readily with a wide range of nucleophiles, including amines (to form amides), alcohols (to form different esters), and other nucleophiles, offering a broad scope for derivatization.

Olefination and Wittig-Horner Reactions

The ester functionality in this compound serves as a handle for carbon-carbon bond formation through olefination reactions. A prominent example is the Horner-Wadsworth-Emmons (HWE) reaction, which involves the reaction of a phosphonate (B1237965) carbanion with an aldehyde or ketone to yield an alkene. organic-chemistry.orgwikipedia.org This method is favored for its ability to produce predominantly E-alkenes and for the straightforward removal of the phosphate (B84403) byproduct through aqueous extraction. organic-chemistry.orgwikipedia.org

To utilize the HWE reaction, the starting ester must first be converted into a phosphonate. This can be achieved through a reaction with a dialkyl phosphite (B83602) anion. The resulting phosphonate ester can then be deprotonated with a suitable base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to generate the reactive phosphonate carbanion. This carbanion can then react with various aldehydes and ketones to form a diverse range of α,β-unsaturated esters.

The general mechanism of the Horner-Wadsworth-Emmons reaction begins with the deprotonation of the phosphonate to form a phosphonate carbanion. wikipedia.org This is followed by the nucleophilic addition of the carbanion to the carbonyl carbon of the aldehyde or ketone, which is the rate-limiting step. wikipedia.org The resulting intermediate then eliminates a dialkyl phosphate salt to form the alkene. The stereochemistry of the resulting alkene is influenced by factors such as the steric bulk of the reactants and the reaction conditions. wikipedia.org Generally, the HWE reaction provides excellent E-selectivity. organic-chemistry.org

While specific examples of Wittig-Horner reactions on this compound are not extensively documented, the principles of the reaction can be applied to predict potential outcomes. The table below illustrates hypothetical Horner-Wadsworth-Emmons reactions with this substrate, detailing the phosphonate intermediate, the carbonyl reactant, and the expected alkene product.

Table 1: Hypothetical Horner-Wadsworth-Emmons Reactions
Phosphonate IntermediateCarbonyl ReactantExpected ProductPotential Stereoselectivity
Diethyl (2-(2-chloro-1H-imidazol-1-yl)-2-oxoethyl)phosphonateBenzaldehydeEthyl (E)-3-phenyl-2-(2-chloro-1H-imidazol-1-yl)acrylatePredominantly (E)-isomer
Diethyl (2-(2-chloro-1H-imidazol-1-yl)-2-oxoethyl)phosphonateCyclohexanoneEthyl 2-(cyclohexylidene)-2-(2-chloro-1H-imidazol-1-yl)acetateMixture of (E)- and (Z)-isomers possible
Diethyl (2-(2-chloro-1H-imidazol-1-yl)-2-oxoethyl)phosphonateAcetoneEthyl 3-methyl-2-(2-chloro-1H-imidazol-1-yl)but-2-enoatePredominantly (E)-isomer

Strategic Use of Protecting Groups for Selective Functionalization

In the synthesis of complex molecules containing multiple reactive sites, the strategic use of protecting groups is essential to achieve selective transformations. jocpr.com Protecting groups are temporarily introduced to mask a reactive functional group, allowing chemical modifications to be carried out on other parts of the molecule without unintended side reactions. jocpr.com For this compound, both the imidazole ring and the ethyl ester present sites that might require protection depending on the desired synthetic route.

The imidazole ring contains a secondary amine that can be reactive under various conditions. If a reaction is intended to selectively target the ester group or another part of a more complex molecule containing this moiety, the imidazole nitrogen may need to be protected. A variety of protecting groups can be employed for imidazoles. The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal. jocpr.com For instance, the 2,2,2-trichloroethyl chloroformate (Troc-Cl) can be used for the selective N-protection of hydroxyalkylbenzimidazoles, demonstrating a strategy that could be adapted for other imidazole derivatives.

Conversely, if transformations are desired on the imidazole ring, such as substitution reactions at the C4 or C5 positions (though the 2-chloro substituent deactivates the ring towards electrophilic substitution), the ester group might need to be protected. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be protected, for example, as a tert-butyl ester. This protecting group is stable to many reaction conditions and can be readily removed under acidic conditions.

The following table summarizes potential protecting groups for the selective functionalization of this compound, along with their introduction and removal conditions.

Table 2: Protecting Group Strategies
Functional Group to ProtectProtecting GroupIntroduction ConditionsRemoval Conditions
Imidazole Nitrogen2,2,2-Trichloroethoxycarbonyl (Troc)Troc-Cl, base (e.g., triethylamine)Zn/acetic acid or electrolysis
Imidazole NitrogenTosyl (Ts)Tosyl chloride, base (e.g., pyridine)Strong acid (e.g., HBr/phenol) or reductive cleavage
Ester (as Carboxylic Acid)tert-Butyl (tBu)Isobutylene, catalytic acid or tert-butyl alcohol with DCCTrifluoroacetic acid (TFA) or mild HCl
Ester (as Carboxylic Acid)Benzyl (Bn)Benzyl bromide, baseHydrogenolysis (H₂, Pd/C)

The successful application of these derivatization and protection strategies would significantly expand the synthetic utility of this compound, enabling its incorporation into more complex and potentially biologically active molecules.

Advanced Spectroscopic and Structural Elucidation Techniques in Imidazole Chemistry Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate, a suite of 1D and 2D NMR experiments would provide a complete picture of its atomic connectivity and spatial arrangement.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl group and the protons of the imidazole (B134444) ring and the acetate (B1210297) methylene (B1212753) group. Based on the analysis of related compounds, such as imidazol-1-yl-acetic acid tert-butyl ester nih.gov, the following proton chemical shifts can be predicted:

Ethyl group (CH₃): A triplet signal is anticipated around δ 1.2-1.3 ppm due to coupling with the adjacent methylene protons.

Ethyl group (CH₂): A quartet is expected in the region of δ 4.1-4.3 ppm, arising from coupling with the methyl protons.

Acetate methylene (NCH₂): A singlet signal is predicted to appear around δ 4.8-5.0 ppm. The electronegativity of the imidazole nitrogen and the adjacent carbonyl group would shift this signal downfield.

Imidazole ring protons (H-4 and H-5): Two distinct signals, likely singlets or narrow doublets (due to small long-range couplings), are expected in the aromatic region, typically between δ 7.0 and 7.5 ppm. The exact positions would be influenced by the electronic effect of the chloro substituent at the C-2 position.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts are as follows:

Ethyl group (CH₃): A signal is expected at approximately δ 14 ppm.

Ethyl group (CH₂): This carbon is anticipated to resonate around δ 62 ppm.

Acetate methylene (NCH₂): The signal for this carbon is predicted to be in the range of δ 49-52 ppm.

Imidazole ring (C-4 and C-5): These carbons are expected to show signals in the aromatic region, likely between δ 120 and 130 ppm.

Imidazole ring (C-2): Due to the direct attachment of the electronegative chlorine atom, the C-2 carbon signal is expected to be further downfield, potentially in the range of δ 140-145 ppm.

Carbonyl carbon (C=O): The ester carbonyl carbon is predicted to have a chemical shift in the region of δ 167-170 ppm.

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Ethyl CH₃~1.2-1.3 (triplet)~14
Ethyl CH₂~4.1-4.3 (quartet)~62
NCH₂~4.8-5.0 (singlet)~49-52
Imidazole H-4/H-5~7.0-7.5 (singlets)~120-130
Imidazole C-2-~140-145
C=O-~167-170

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. A clear cross-peak would be observed between the ethyl CH₃ and CH₂ protons, confirming their connectivity. The imidazole protons (H-4 and H-5) would likely show no COSY correlations to other protons, consistent with their isolated nature on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively link the predicted ¹H signals to their corresponding ¹³C signals, for instance, confirming the assignments of the ethyl group protons and carbons, the NCH₂ group, and the C-4/H-4 and C-5/H-5 pairs of the imidazole ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. This is particularly useful for connecting different fragments of the molecule. Key expected correlations for this compound would include:

Correlations from the NCH₂ protons to the carbonyl carbon (C=O) and to the C-2 and C-5 carbons of the imidazole ring, confirming the attachment of the acetate group to the N-1 position.

Correlations from the ethyl CH₂ protons to the carbonyl carbon.

Correlations from the imidazole H-4 and H-5 protons to the other carbons within the imidazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. For a relatively small and flexible molecule like this, NOESY might show correlations between the NCH₂ protons and the H-5 proton of the imidazole ring, providing information about the preferred conformation around the N-C bond.

While solution-state NMR provides information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) can probe the structure in the crystalline form. Different crystalline forms of the same compound, known as polymorphs, can have distinct physical properties. ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) is a common ssNMR technique that can be used to analyze polymorphs. Different polymorphs of this compound, if they exist, would likely exhibit different ¹³C chemical shifts due to variations in the local electronic environment and intermolecular interactions in the crystal lattice. This makes ssNMR a powerful tool for identifying and characterizing different solid forms of the compound.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show several key absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the ester group would be prominent, typically in the range of 1735-1750 cm⁻¹. C-H stretching vibrations from the aliphatic ethyl and methylene groups would appear around 2850-3000 cm⁻¹. The C-N and C=C stretching vibrations of the imidazole ring are expected in the 1400-1600 cm⁻¹ region. The C-O stretching of the ester group would likely produce strong bands in the 1000-1300 cm⁻¹ range. The C-Cl stretch is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. Non-polar bonds often give rise to strong Raman signals. For this compound, the C=C bonds of the imidazole ring would be expected to show strong Raman scattering.

Functional GroupPredicted FTIR Absorption (cm⁻¹)Predicted Raman Shift (cm⁻¹)
C-H stretch (aliphatic)2850-30002850-3000
C=O stretch (ester)1735-17501735-1750
C=C, C=N stretch (imidazole)1400-16001400-1600 (strong)
C-O stretch (ester)1000-1300-
C-Cl stretch600-800600-800

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The primary chromophore in this compound is the imidazole ring. Imidazole itself exhibits absorption maxima at around 207-210 nm. The substitution on the ring and the nitrogen atom in the target molecule is expected to cause a bathochromic (red) shift in the absorption maximum. Therefore, it is anticipated that the UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) would show an absorption band in the range of 220-250 nm, corresponding to π → π* transitions within the imidazole ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For this compound, electrospray ionization (ESI) or electron ionization (EI) could be used.

The ESI mass spectrum would be expected to show a prominent protonated molecular ion peak [M+H]⁺. Given the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks in an approximate 3:1 ratio of intensity, corresponding to the presence of the ³⁵Cl and ³⁷Cl isotopes.

Under EI or collision-induced dissociation (CID) in MS/MS experiments, the molecule would fragment in a predictable manner. Plausible fragmentation pathways would include:

Loss of the ethoxy radical (•OCH₂CH₃) from the molecular ion.

Loss of ethylene (B1197577) (C₂H₄) via a McLafferty rearrangement, if sterically feasible.

Cleavage of the ester group, leading to the formation of an acylium ion.

Fragmentation of the imidazole ring itself, although this is generally less favorable.

Loss of the entire ethyl acetate side chain, resulting in a 2-chloroimidazolium cation.

Despite a comprehensive search for scholarly articles and crystallographic databases, specific single-crystal X-ray diffraction data for the compound "this compound" is not publicly available. While research exists on structurally similar imidazole derivatives, the stringent requirement to focus solely on the specified compound prevents the inclusion of data from these related molecules.

Therefore, it is not possible to provide a detailed analysis of the bond lengths, bond angles, torsion angles, conformational preferences, molecular geometry, and crystal packing for "this compound" as requested in the outline. The generation of the article is contingent on the availability of this specific crystallographic data.

To fulfill the user's request, a future single-crystal X-ray diffraction study of "this compound" would be necessary to elucidate its three-dimensional structure and provide the detailed information required for the specified article sections.

Strategic Applications in Advanced Synthetic Chemistry and Chemical Biology Research

Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate as a Versatile Synthetic Building Block

This compound is a highly functionalized molecule that serves as a versatile building block in organic synthesis. Its utility stems from the presence of multiple reactive sites that can be selectively targeted to construct more complex molecular structures. The primary reactive centers include the chloro-substituent on the imidazole (B134444) ring, the ester functionality, and the C-H bonds of the imidazole ring.

The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution or can participate in various metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other derivatives. This ester-to-acid conversion is a common step in the synthesis of pharmaceutical intermediates. sciforum.netnih.gov

The N-acetic acid side chain provides a flexible linker that can be modified, while the imidazole ring itself offers sites for further functionalization. This multi-functionality allows chemists to employ the compound in diverse synthetic strategies, including the construction of novel heterocyclic scaffolds and the synthesis of targeted molecular probes.

Table 1: Potential Synthetic Transformations of this compound

Reactive SiteReaction TypePotential ReagentsResulting Functional Group
C2-ClNucleophilic SubstitutionAmines, Thiols, AlkoxidesC2-Amino, C2-Thioether, C2-Alkoxy
C2-ClSuzuki CouplingBoronic Acids/EstersC2-Aryl, C2-Alkyl
Ester (C=O)HydrolysisNaOH, HCl (aq)Carboxylic Acid
Ester (C=O)AminolysisPrimary/Secondary AminesAmide
Ester (C=O)ReductionLiAlH₄, DIBAL-HPrimary Alcohol

Ligand Design in Organometallic Chemistry and Catalysis

The imidazole framework is a cornerstone in the design of N-heterocyclic carbenes (NHCs), which are a critical class of ligands in organometallic chemistry and catalysis. While direct application of this compound as an NHC precursor is not extensively documented, its structure contains the necessary components. The imidazole ring can be further alkylated or arylated at the second nitrogen atom to form an imidazolium (B1220033) salt. orientjchem.org Subsequent deprotonation of this salt would yield a highly reactive N-heterocyclic carbene.

The substituents on the NHC ligand play a crucial role in tuning the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity, stability, and selectivity. The 2-chloro substituent and the ethyl acetate (B1210297) arm on this specific precursor offer unique modification points. The chloro group could be substituted before or after NHC formation, and the ester group could be modified to introduce additional coordinating sites, potentially leading to the development of novel bifunctional or chelate ligands for asymmetric catalysis or specialized chemical transformations.

Precursor in the Synthesis of Complex Heterocyclic Systems

This compound is an effective precursor for the synthesis of more elaborate heterocyclic systems. The inherent reactivity of its functional groups allows it to be a starting point for cascade or multi-step reactions that build molecular complexity. For instance, the carboxylic acid derived from the hydrolysis of the ethyl ester can be used in intramolecular cyclization reactions to form fused bicyclic systems.

Furthermore, the 2-chloroimidazole moiety can be a key component in cycloaddition reactions or can be elaborated into other heterocyclic rings. Research on related imidazole esters has shown their utility in constructing 1,5-diaryl-1H-imidazole systems through cycloaddition pathways involving imidoyl chlorides. nih.gov This highlights the potential of the imidazole core in this compound to serve as a scaffold for building diverse and complex heterocyclic structures, which are prevalent in medicinal chemistry and materials science. For example, related imidazole derivatives have been used to synthesize benzimidazoles with potential antiprotozoal activity. researchgate.net

Development of Novel Reaction Methodologies and Reagents

The unique electronic and steric properties of this compound make it a suitable substrate for the development and validation of new synthetic methodologies. The 2-chloroimidazole ring is an electron-deficient system, which can influence the reactivity of adjacent bonds and atoms. This makes it an interesting test case for new cross-coupling reactions, C-H activation techniques, or novel methods for forming carbon-nitrogen or carbon-heteroatom bonds.

Chemists can use this compound to explore the scope and limitations of newly developed catalysts or reagents. For example, its participation in a novel palladium-catalyzed coupling reaction would not only yield a new derivative but also provide valuable information about the catalyst's tolerance for the ester and imidazole functionalities. The development of such methodologies is crucial for expanding the toolbox of synthetic organic chemists, enabling more efficient and innovative routes to valuable compounds.

Role in Advanced Materials Science (e.g., NLO materials, functional polymers)

Imidazole-containing compounds are known to exhibit interesting photophysical properties and have been incorporated into advanced materials. The imidazole ring can act as a component in chromophores for nonlinear optical (NLO) materials or as a monomer unit in the synthesis of functional polymers. The specific substitution pattern of this compound provides handles for polymerization or for attachment to a larger material scaffold.

The ester group can be converted to a polymerizable group, such as an acrylate (B77674) or vinyl group. The chloro-substituent can be used as a reactive site for post-polymerization modification, allowing for the fine-tuning of the polymer's properties. While specific research on this compound's direct use in NLO materials or functional polymers is nascent, the foundational imidazole structure is a recognized motif in materials designed for electronic and optical applications.

Process Chemistry Research for Scalable Synthesis

The efficient and scalable synthesis of chemical intermediates is a primary focus of process chemistry. Research into the production of related imidazole-1-yl-acetic acid derivatives, which are key precursors for pharmaceuticals like zoledronic acid, has led to the development of robust and practical synthetic routes. nih.govbeilstein-journals.org These studies often focus on optimizing reaction conditions, minimizing solvent use, and employing cost-effective reagents to ensure the process is viable on an industrial scale. ajgreenchem.com

The synthesis of this compound would typically involve the N-alkylation of 2-chloroimidazole with an ethyl haloacetate. Process research in this area would focus on maximizing yield and purity while ensuring safety and environmental sustainability. This includes exploring different bases, solvents, and reaction temperatures, as well as developing efficient purification methods. The knowledge gained from these process chemistry studies is vital for the commercial viability of any downstream products derived from this intermediate.

Table 2: Comparison of Synthetic Routes for Imidazole-1-yl-acetic Acid Esters

MethodAlkylating AgentBaseSolventKey FeaturesReference
Method Atert-butyl bromoacetateKOH / K₂CO₃Not specifiedRequires expensive catalyst nih.govbeilstein-journals.org
Method BBenzyl (B1604629) chloroacetate (B1199739)In situ generationNot specifiedDebenzylation or hydrolysis required nih.govbeilstein-journals.org
Method CMethyl chloroacetateK₂CO₃ / KIDMF / TolueneMulti-solvent system ajgreenchem.com
Method Dtert-butyl chloroacetateK₂CO₃Ethyl AcetateEfficient, cheaper alkylating agent beilstein-journals.org
Method Etert-butyl chloroacetateSuitable BaseSolvent-freeGreen chemistry approach, isolation from water ajgreenchem.com

Q & A

Q. What are the optimal reaction conditions for synthesizing ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate, and how are they determined?

Answer: The synthesis typically involves a two-step process:

Esterification of chloroacetyl chloride : Ethanol reacts with chloroacetyl chloride in the presence of a base (e.g., diisopropylethylamine) and solvent (e.g., dichloromethane) to form ethyl 2-chloroacetate.

Nucleophilic substitution : The chloroester reacts with 2-chloroimidazole under basic conditions (e.g., K₂CO₃) to yield the target compound.

Optimization Data (Example):

SolventBaseReaction Time (h)Yield (%)
DichloromethaneDiisopropylethylamine2485–90
THFTriethylamine2465–70

Key factors include solvent polarity (to stabilize intermediates) and base strength (to deprotonate imidazole). TLC monitoring ensures reaction completion .

Q. How is the purity and structural integrity of this compound validated?

Answer:

  • Chromatography : HPLC or GC-MS quantifies purity (>95% is typical for research-grade material).
  • Spectroscopy :
    • ¹H/¹³C NMR confirms substitution patterns (e.g., acetate CH₂ at δ ~4.2 ppm, imidazole protons at δ ~7.0–7.5 ppm).
    • IR identifies ester carbonyl (C=O stretch at ~1740 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹).
  • X-ray crystallography (if single crystals are obtained) provides definitive bond lengths and angles (e.g., N1–C7–N2 angle = 109.5°) .

Advanced Research Questions

Q. What mechanistic insights explain competing side reactions during the synthesis of this compound?

Answer: Side reactions include:

  • Imidazole dimerization : Occurs under high-temperature or prolonged reaction conditions, forming bis-imidazole byproducts.
  • Ester hydrolysis : Trace moisture or acidic conditions hydrolyze the ester to 2-(2-chloro-1H-imidazol-1-yl)acetic acid.

Mitigation Strategies:

  • Use anhydrous solvents and inert atmospheres.
  • Control reaction time and temperature (room temperature preferred).
  • Additives like molecular sieves absorb moisture .

Q. How does the electronic environment of the imidazole ring influence the reactivity of this compound in cross-coupling reactions?

Answer: The 2-chloro substituent on the imidazole ring acts as a directing group, enabling regioselective functionalization (e.g., Suzuki-Miyaura coupling). Electron-withdrawing effects of the chloro group increase the electrophilicity of adjacent carbons, facilitating palladium-catalyzed coupling. Computational studies (DFT) show enhanced activation energy at the C4/C5 positions of the imidazole ring .

Q. What experimental designs are used to assess the environmental persistence of this compound?

Answer:

  • Hydrolysis Studies : Expose the compound to aqueous buffers (pH 4–9) at 25–50°C; monitor degradation via LC-MS.
  • Photolysis : UV irradiation (λ = 254–365 nm) simulates sunlight-driven breakdown.
  • Biodegradation : Use OECD 301F tests with activated sludge to measure microbial degradation rates.

Data Example (Hydrolysis Half-Lives):

pHTemperature (°C)Half-Life (Days)
725>30
9505–7

Results indicate stability in neutral conditions but rapid degradation under alkaline heat .

Q. How are in vitro toxicity profiles of this compound evaluated for pharmacological applications?

Answer:

  • Cytotoxicity Assays : Use MTT or resazurin assays on human cell lines (e.g., HEK293, HepG2) to determine IC₅₀ values.
  • Enzyme Inhibition : Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) to assess metabolic interactions.
  • Antimicrobial Activity : Test MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria and fungi.

Example Findings:

AssayResultReference
Cytotoxicity (HEK293)IC₅₀ = 250 μM
CYP3A4 InhibitionIC₅₀ > 100 μM (low risk)

Data Contradiction Analysis

Q. Discrepancies in reported yields for this compound: How are these resolved?

Answer: Yield variations (e.g., 70–90%) arise from:

  • Impurity of starting materials : Recrystallize imidazole derivatives before use.
  • Catalyst efficiency : Transition metal traces (e.g., Pd in coupling reactions) may persist, altering yields.
  • Workup methods : Differences in extraction solvents (ethyl acetate vs. DCM) affect recovery rates.

Resolution: Standardize protocols using high-purity reagents and validate yields via triplicate experiments .

Q. Conflicting reports on the compound’s stability: How to design experiments to reconcile these?

Answer:

  • Stress Testing : Expose the compound to accelerated degradation conditions (40°C/75% RH for 4 weeks).
  • Analytical Consistency : Use identical HPLC columns (C18, 5 μm) and mobile phases (acetonitrile/water + 0.1% TFA) across labs.
  • Collaborative Studies : Share samples between research groups to isolate method-dependent variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.